Sodium cyclamate

Catalog No.
S652399
CAS No.
139-05-9
M.F
C6H13NNaO3S
M. Wt
202.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cyclamate

CAS Number

139-05-9

Product Name

Sodium cyclamate

IUPAC Name

sodium;N-cyclohexylsulfamate

Molecular Formula

C6H13NNaO3S

Molecular Weight

202.23 g/mol

InChI

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);

InChI Key

HBYFMXJSJSZZBM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium Cyclamate, Cyclamate, Cyclamate Calcium (2:1) Salt, Cyclamate, Calcium, Cyclamate, Calcium (2:1) Salt, Dihydrate, Cyclamate, Potassium, Cyclamate, Sodium, Cyclamate, Sodium Salt, Cyclamates, Cyclamic Acid, Potassium Cyclamate, Sodium Cyclamate

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O.[Na]

Isomeric SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]
  • Studies in rodents

    Early research in the 1960s raised concerns about the carcinogenicity of sodium cyclamate after studies in rats and mice showed an increased incidence of bladder tumors at high doses. National Center for Biotechnology Information (NCBI), Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances: ) However, subsequent studies with larger and more robust methodologies did not find a statistically significant increase in tumor incidence compared to control groups. National Center for Biotechnology Information (NCBI), Cyclamates (Group 3) - Overall Evaluations of Carcinogenicity: )

  • Studies in other species

    Studies in hamsters and monkeys were also conducted but were considered inadequate or inconclusive due to limitations in design or reporting. National Center for Biotechnology Information (NCBI), Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances: )

Other Toxicological Studies

While carcinogenicity research received the most attention, sodium cyclamate has been studied for other potential health effects:

  • Genotoxicity

    Studies investigating the potential for sodium cyclamate to damage genetic material have yielded mixed results, with some studies showing chromosomal aberrations in cultured cells and others showing no such effects. National Center for Biotechnology Information (NCBI), CYCLAMATES (Group 3) - Overall Evaluations of Carcinogenicity: )

Sodium cyclamate is a synthetic compound classified as a high-intensity artificial sweetener. It is the sodium salt of cyclamic acid (cyclohexanesulfamic acid) and is approximately 30 to 50 times sweeter than sucrose, making it one of the less potent artificial sweeteners in commercial use. Sodium cyclamate is typically encountered as a white, odorless crystalline powder or in crystal form. Its chemical formula is C6H11NO3SNa\text{C}_6\text{H}_{11}\text{N}\text{O}_3\text{S}\cdot \text{Na}, with a molecular weight of 201.22 g/mol .

Sodium cyclamate is not directly involved in biological processes. Its sweetness is perceived by taste receptors on the tongue, triggering a sweet taste sensation without contributing calories [].

  • Controversy: Early studies in the 1970s raised concerns about cyclamate causing cancer in rats []. This led to bans or restrictions on its use in many countries, including the United States [].
  • Re-evaluation: However, subsequent research hasn't found convincing evidence of carcinogenicity in humans at permitted intake levels []. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) considers it safe at specific dosage levels [].
  • Current Status: The European Union allows its use in certain foods with limitations []. The US Food and Drug Administration (FDA) hasn't re-approved it as a food additive.
Involving cyclohexylamine and sulfamic acid. The process includes:

  • Synthesis Reaction: Cyclohexylamine is reacted with sulfamic acid under controlled heating conditions, typically around 90-130 °C.
  • Neutralization Reaction: After synthesis, sodium hydroxide is added to neutralize the mixture, resulting in sodium cyclamate.
  • Distillation: Excess cyclohexylamine is removed through distillation, yielding purified sodium cyclamate .

The primary method for synthesizing sodium cyclamate involves the following steps:

  • Preparation of Cyclamic Acid: Cyclohexylamine reacts with sulfamic acid at elevated temperatures.
  • Formation of Sodium Salt: The resulting cyclamic acid is then neutralized with sodium hydroxide to form sodium cyclamate.
  • Purification: The product undergoes distillation to remove unreacted materials and byproducts .

Alternative methods may involve variations in reaction conditions or the use of different amines, but the basic principles remain consistent across synthesis techniques.

Sodium cyclamate serves multiple purposes:

  • Food Industry: It is widely used as a low-calorie sweetener in various food products and beverages.
  • Pharmaceuticals: The compound acts as an excipient in pharmaceutical formulations due to its sweetening properties and stability under heat .
  • Research: Sodium cyclamate is utilized in scientific studies examining artificial sweeteners' effects on health and metabolism.

Research on sodium cyclamate has focused on its interactions with other compounds and its metabolic pathways:

  • With Other Sweeteners: Sodium cyclamate is often combined with saccharin to enhance sweetness while masking undesirable tastes.
  • Metabolic Interactions: Studies indicate that sodium cyclamate can be metabolized by gut bacteria into potentially harmful compounds like cyclohexylamine, raising concerns about long-term consumption effects .

Sodium cyclamate belongs to a class of compounds known as artificial sweeteners. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameSweetness Relative to SucroseStabilityRegulatory Status
Sodium Cyclamate30-50 timesStableBanned in some countries (e.g., USA)
Saccharin300 timesStableGenerally recognized as safe (GRAS)
Aspartame200 timesSensitive to heatGRAS
Sucralose600 timesStableGRAS
Acesulfame Potassium200 timesStableGRAS

Uniqueness of Sodium Cyclamate

  • Sodium cyclamate's unique position lies in its lower sweetness compared to other artificial sweeteners like saccharin and sucralose but its cost-effectiveness and stability under heat make it appealing for specific applications.
  • Its regulatory history reflects ongoing debates about safety, leading to bans in some regions while being accepted elsewhere.

Physical Description

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener.
White solid; [Hawley] White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.05138373 g/mol

Monoisotopic Mass

202.05138373 g/mol

Heavy Atom Count

12

Melting Point

509 °F (decomposes) (NTP, 1992)

UNII

1I6F42RME1

Related CAS

22458-67-9

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 41 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 52 of 93 companies with hazard statement code(s):;
H302 (98.08%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Sweetening Agents

Pictograms

Irritant

Irritant

Other CAS

139-05-9

Wikipedia

Cyclamate

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking

General Manufacturing Information

Sulfamic acid, N-cyclohexyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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